Clofilium tosylate

Catalog No.
S524017
CAS No.
92953-10-1
M.F
C28H44ClNO3S
M. Wt
510.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Clofilium tosylate

CAS Number

92953-10-1

Product Name

Clofilium tosylate

IUPAC Name

4-(4-chlorophenyl)butyl-diethyl-heptylazanium;4-methylbenzenesulfonate

Molecular Formula

C28H44ClNO3S

Molecular Weight

510.2 g/mol

InChI

InChI=1S/C21H37ClN.C7H8O3S/c1-4-7-8-9-11-18-23(5-2,6-3)19-12-10-13-20-14-16-21(22)17-15-20;1-6-2-4-7(5-3-6)11(8,9)10/h14-17H,4-13,18-19H2,1-3H3;2-5H,1H3,(H,8,9,10)/q+1;/p-1

InChI Key

MOQZYUUHIWPDQC-UHFFFAOYSA-M

SMILES

CCCCCCC[N+](CC)(CC)CCCCC1=CC=C(C=C1)Cl.CC1=CC=C(C=C1)S(=O)(=O)[O-]

Solubility

Soluble in DMSO

Synonyms

Clofilium Tosylate;

Canonical SMILES

CCCCCCC[N+](CC)(CC)CCCCC1=CC=C(C=C1)Cl.CC1=CC=C(C=C1)S(=O)(=O)[O-]

Description

The exact mass of the compound Clofilium tosylate is 509.273 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Potassium Channel Blocker

Clofilium tosylate acts as a blocker of potassium channels, specifically targeting a type known as inward rectifier K+ channels. These channels play a crucial role in maintaining the electrical activity of cells, particularly in excitable tissues like the heart muscles. By blocking these channels, Clofilium tosylate can alter the flow of potassium ions across cell membranes, leading to changes in membrane potential and electrical activity [1]. This property makes it a valuable tool for researchers studying the function of potassium channels in various physiological processes, including:

  • Cardiac electrophysiology: Understanding how potassium channels influence heart rhythm and repolarization [1].
  • Neuroscience: Investigating the role of potassium channels in neuronal signaling and excitability.
  • Smooth muscle function: Studying the contribution of potassium channels to the contractility of smooth muscles in organs like the gastrointestinal tract.

Source

[1] Clofilium Tosylate 97 - Solid Compound for Research | Procurenet Limited ()

Cardiac Depressant and Anti-Arrhythmic Agent

Due to its potassium channel blocking activity, Clofilium tosylate can also exert a depressant effect on the heart and potentially suppress arrhythmias. This makes it a potential candidate for studying and developing new treatments for cardiac disorders like:

  • Atrial fibrillation: A common heart rhythm irregularity where the upper chambers of the heart beat irregularly and chaotically.
  • Ventricular tachycardia: A rapid heart rhythm originating from the lower chambers of the heart.
  • Premature ventricular contractions (PVCs): Extra heartbeats that disrupt the normal rhythm.

Source

Same as source 1 ([1] Clofilium Tosylate 97 - Solid Compound for Research | Procurenet Limited ())

Clofilium tosylate is a quaternary ammonium compound with the chemical formula C28H44ClNO3S. It is primarily recognized for its role as a potassium channel blocker, which influences cardiac action potentials and has implications in various therapeutic areas, particularly in the treatment of arrhythmias and mitochondrial diseases. The compound is classified under the category of class III antiarrhythmic agents and has been studied for its potential in rescuing mitochondrial function in genetic disorders related to mitochondrial DNA polymerase gamma (POLG) deficiencies .

Clofilium tosylate is believed to act as a potassium channel blocker. Potassium channels are essential for maintaining electrical activity in cells, particularly in excitable tissues like the heart. By blocking these channels, clofilium tosylate may alter the flow of potassium ions, potentially affecting heart rhythm [].

The exact mechanism by which clofilium tosylate interacts with potassium channels is still under investigation. However, some studies suggest it might bind to the channel pore, hindering potassium ion passage [].

  • Cardiac depression: Blocking potassium channels can disrupt heart function, potentially leading to a slower heart rate or arrhythmias.
  • General toxicity: The compound may have general toxic effects depending on the dose and route of exposure.
Typical of quaternary ammonium compounds. It can undergo nucleophilic substitution reactions due to the presence of halogen substituents, which are characteristic of its structure. Additionally, it has been shown to induce apoptosis in human promyelocytic leukemia cells, suggesting its potential utility in cancer therapy through mechanisms involving potassium channel inhibition .

Key Reactions:

  • Nucleophilic substitutions involving alkyl halides.
  • Reactions associated with potassium channel blockade leading to altered cellular ion balance.

Clofilium tosylate exhibits significant biological activity, particularly as a potassium channel blocker. This action can lead to:

  • Inhibition of cardiac arrhythmias: By blocking potassium channels, clofilium tosylate can stabilize cardiac membranes and prevent abnormal heart rhythms.
  • Induction of apoptosis: Studies have demonstrated that clofilium tosylate can induce programmed cell death in specific cancer cell lines, highlighting its potential as an anticancer agent .
  • Rescue of mitochondrial function: Recent research indicates that clofilium tosylate can restore mitochondrial DNA levels and respiratory activity in models of POLG-related diseases, thereby improving cellular health and function .

The synthesis of clofilium tosylate typically involves multi-step organic reactions that include:

  • Formation of the quaternary ammonium salt: This is achieved by reacting a tertiary amine with an alkyl halide.
  • Tosylation: The resulting compound is treated with p-toluenesulfonic acid to form the tosylate salt.
  • Purification: The product is purified using techniques such as crystallization or chromatography to obtain clofilium tosylate in high purity.

Specific synthetic pathways may vary based on desired purity and yield but generally follow these principles.

Clofilium tosylate's applications span several fields:

  • Cardiology: Used as an antiarrhythmic agent due to its ability to block potassium channels and stabilize cardiac rhythms.
  • Mitochondrial disease research: Investigated for its therapeutic potential in treating conditions related to mitochondrial dysfunction, particularly those involving POLG mutations .
  • Cancer therapy: Explored for its apoptotic effects on cancer cells, suggesting possible applications in oncology .

Studies on clofilium tosylate have focused on its interactions with various biological systems:

  • Potassium channels: As a primary target, clofilium tosylate's blockade of these channels affects cellular excitability and action potentials.
  • Mitochondrial dynamics: Research indicates that clofilium tosylate can enhance mitochondrial function and may counteract defects caused by genetic mutations affecting mitochondrial DNA replication .
  • Cellular apoptosis pathways: Its ability to induce apoptosis suggests interactions with signaling pathways involved in cell survival and death.

Clofilium tosylate shares similarities with several other compounds known for their potassium channel blocking properties or roles as antiarrhythmic agents. Here are some notable comparisons:

Compound NameStructure TypePrimary UseUnique Features
DronedaroneBenzamide derivativeAntiarrhythmicNon-iodinated analog of amiodarone
SotalolAryloxypropanol derivativeAntiarrhythmicAlso has beta-blocking properties
QuinidineAlkaloidAntiarrhythmicDerived from cinchona bark
AmiodaroneBenzofuran derivativeAntiarrhythmicIodine-containing compound

Clofilium tosylate's uniqueness lies in its specific action on potassium channels combined with its potential therapeutic applications in mitochondrial diseases, distinguishing it from other antiarrhythmic agents that may not have such a broad spectrum of biological activity.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Hydrogen Bond Acceptor Count

3

Exact Mass

509.2730431 g/mol

Monoisotopic Mass

509.2730431 g/mol

Heavy Atom Count

34

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

13ZVF1051K

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

92953-10-1

Wikipedia

Clofilium tosylate

Dates

Modify: 2023-08-15
1: Chauvin C, Leruste A, Tauziede-Espariat A, Andrianteranagna M, Surdez D, Lescure A, Han ZY, Anthony E, Richer W, Baulande S, Bohec M, Zaidi S, Aynaud MM, Maillot L, Masliah-Planchon J, Cairo S, Roman-Roman S, Delattre O, Del Nery E, Bourdeaut F. High-Throughput Drug Screening Identifies Pazopanib and Clofilium Tosylate as Promising Treatments for Malignant Rhabdoid Tumors. Cell Rep. 2017 Nov 14;21(7):1737-1745. doi: 10.1016/j.celrep.2017.10.076. PubMed PMID: 29141209.
2: Pitayu L, Baruffini E, Rodier C, Rötig A, Lodi T, Delahodde A. Combined use of Saccharomyces cerevisiae, Caenorhabditis elegans and patient fibroblasts leads to the identification of clofilium tosylate as a potential therapeutic chemical against POLG-related diseases. Hum Mol Genet. 2016 Feb 15;25(4):715-27. doi: 10.1093/hmg/ddv509. Epub 2015 Dec 21. PubMed PMID: 26692522.
3: Endo K, Kurokawa N, Kito H, Nakakura S, Fujii M, Ohya S. Molecular identification of the dominant-negative, splicing isoform of the two-pore domain K(+) channel K(2P)5.1 in lymphoid cells and enhancement of its expression by splicing inhibition. Biochem Pharmacol. 2015 Dec 1;98(3):440-52. doi: 10.1016/j.bcp.2015.10.002. Epub 2015 Oct 20. PubMed PMID: 26475531.
4: Faivre JF, Forest MC, Gout B, Bril A. Electrophysiological characterization of BRL-32872 in canine Purkinje fiber and ventricular muscle. Effect on early after-depolarizations and repolarization dispersion. Eur J Pharmacol. 1999 Oct 27;383(2):215-22. PubMed PMID: 10585537.
5: Yu SP, Yeh CH, Gottron F, Wang X, Grabb MC, Choi DW. Role of the outward delayed rectifier K+ current in ceramide-induced caspase activation and apoptosis in cultured cortical neurons. J Neurochem. 1999 Sep;73(3):933-41. PubMed PMID: 10461882.
6: Korolkiewicz R, Takeuchi K, Sliwinski W, Konstanski Z, Rekowski P, Szyk A. Contractile effects of porcine galanin(1-29)-NH2 on the rat isolated gastric fundus: mediation by potassium ions. Pharmacol Res. 1997 Aug;36(2):147-51. PubMed PMID: 9344644.
7: Cammilli L, Mugelli A, Grassi G, Alcidi L, Melissano G, Menegazzo G, Silvestri V. Implantable pharmacological defibrillator (AIPhD): preliminary investigations in animals. Pacing Clin Electrophysiol. 1991 Feb;14(2 Pt 2):381-6. PubMed PMID: 1706857.
8: Euler DE, Zeman TW, Wallock ME, Scanlon PJ. Deleterious effects of bretylium on hemodynamic recovery from ventricular fibrillation. Am Heart J. 1986 Jul;112(1):25-31. PubMed PMID: 3728284.
9: Johnson GL, Ehrreich SJ, el-Hage AN, Balazs T. Effects of antiarrhythmic agents on isoproterenol-induced ventricular fibrillation in heavy rats: a possible model of sudden cardiac death. Res Commun Chem Pathol Pharmacol. 1986 Mar;51(3):351-64. PubMed PMID: 3704313.
10: Kowey PR, Friehling TD, O'Connor KM, Wetstein L, Kelliher GJ. The effect of bretylium and clofilium on dispersion of refractoriness and vulnerability to ventricular fibrillation in the ischemic feline heart. Am Heart J. 1985 Aug;110(2):363-70. PubMed PMID: 4025111.
11: Su KS, Campanale KM, Gries CL. Nasal drug delivery system of a quaternary ammonium compound: clofilium tosylate. J Pharm Sci. 1984 Sep;73(9):1251-4. PubMed PMID: 6491944.
12: Tacker WA Jr, Niebauer MJ, Babbs CF, Combs WJ, Hahn BM, Barker MA, Seipel JF, Bourland JD, Geddes LA. The effect of newer antiarrhythmic drugs on defibrillation threshold. Crit Care Med. 1980 Mar;8(3):177-80. PubMed PMID: 7363635.

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